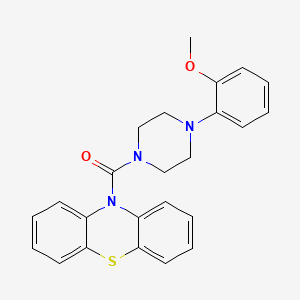

4-(2-メトキシフェニル)ピペラジニルフェノチアジン-10-イルケトン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone is a complex organic compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. This particular compound is of interest due to its potential therapeutic applications and its unique chemical structure, which combines a phenothiazine core with a piperazine moiety and a methoxyphenyl group.

科学的研究の応用

Pharmacological Applications

-

Anticancer Activity

- Mechanism : The compound has shown significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), gastric (MGC-803), and prostate (PC-3) cancers. The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis induction .

- Selectivity : Studies indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment .

- Antimicrobial Properties

- Multidrug Resistance Reversal

- Neuropharmacological Effects

Table 1: Summary of Biological Activities

Notable Research Findings

- A study highlighted that derivatives similar to 4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone showed IC50 values significantly lower than standard chemotherapeutics, indicating superior potency against specific cancer cell lines .

- Molecular docking studies suggest that these compounds can effectively bind to tubulin, disrupting its function and leading to apoptosis in cancer cells .

作用機序

Target of Action

The primary targets of 4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. The binding affinity of similar compounds has been found in the range from 22 nM to 250 nM . This interaction can lead to changes in the receptor’s function, potentially influencing the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in various parts of the body, including blood vessels, the lower urinary tract, and the prostate . Therefore, the compound’s action could potentially influence these pathways and their downstream effects.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile . .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its interaction with the alpha1-adrenergic receptors. By binding to these receptors, the compound could potentially influence the contraction of smooth muscles in various parts of the body . .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone typically involves multiple steps, starting with the preparation of the phenothiazine core. One common method involves the cyclization of diphenylamine with sulfur to form phenothiazine. The phenothiazine is then functionalized at the 10-position with a ketone group through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

The next step involves the introduction of the piperazine moiety. This can be achieved through a nucleophilic substitution reaction where the phenothiazine ketone is reacted with 1-(2-methoxyphenyl)piperazine under basic conditions. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

化学反応の分析

Types of Reactions

4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone can undergo various chemical reactions, including:

Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Sodium hydride, potassium tert-butoxide, DMF or DMSO as solvent.

Major Products Formed

Oxidation: Phenothiazine sulfoxides or sulfones.

Reduction: Phenothiazine alcohol derivatives.

Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

Trifluoperazine: A phenothiazine used to treat schizophrenia and anxiety.

Fluphenazine: Known for its long-acting antipsychotic effects.

Uniqueness

4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. The presence of the methoxyphenyl group and the piperazine moiety may enhance its binding affinity and selectivity for certain neurotransmitter receptors, potentially leading to improved therapeutic outcomes.

生物活性

4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

The biological activity of 4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exhibit its effects through:

- Enzyme Inhibition : It can inhibit key enzymes involved in cellular signaling pathways, thus modulating biological responses.

- Receptor Binding : The compound may act as an antagonist or agonist at various receptors, influencing neurotransmitter systems and potentially affecting mood and cognition.

Anticancer Properties

Research indicates that 4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone possesses notable anticancer properties. It has been shown to inhibit tumor cell proliferation through several mechanisms:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing their progression through the cell cycle.

- Apoptosis Induction : It triggers apoptotic pathways, leading to programmed cell death in malignant cells.

- Inhibition of Tubulin Polymerization : Similar to other phenothiazine derivatives, it may disrupt microtubule dynamics, which is crucial for mitosis.

Neuroprotective Effects

In addition to its anticancer activity, this compound has demonstrated neuroprotective effects, making it a candidate for treating neurodegenerative disorders:

- Cholinesterase Inhibition : It shows potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could enhance cholinergic transmission in conditions like Alzheimer's disease.

- Antidepressant Activity : The piperazine moiety may contribute to antidepressant effects by modulating serotonin and dopamine pathways.

Case Studies and Experimental Data

The following table summarizes key findings from recent studies on the biological activity of 4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone:

特性

IUPAC Name |

[4-(2-methoxyphenyl)piperazin-1-yl]-phenothiazin-10-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S/c1-29-21-11-5-2-8-18(21)25-14-16-26(17-15-25)24(28)27-19-9-3-6-12-22(19)30-23-13-7-4-10-20(23)27/h2-13H,14-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPNLQIAEXSAEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。